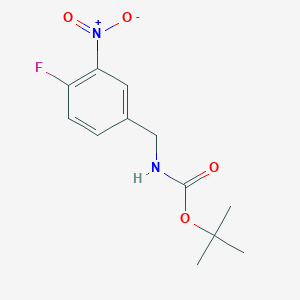

Tert-butyl 4-fluoro-3-nitrobenzylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(4-fluoro-3-nitrophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-7-8-4-5-9(13)10(6-8)15(17)18/h4-6H,7H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMNFPXJSFBABQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697678 | |

| Record name | tert-Butyl [(4-fluoro-3-nitrophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-67-1 | |

| Record name | 1,1-Dimethylethyl N-[(4-fluoro-3-nitrophenyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(4-fluoro-3-nitrophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl 4-fluoro-3-nitrobenzylcarbamate synthesis pathway

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-fluoro-3-nitrobenzylcarbamate

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for this compound, a valuable intermediate in medicinal chemistry and drug development. The guide is structured to provide not only a step-by-step experimental protocol but also the underlying chemical principles and rationale for the selected methodology. We will focus on a two-step synthesis commencing from the commercially available 4-fluoro-3-nitrobenzaldehyde, proceeding through a reductive amination to form the key benzylamine intermediate, followed by a standard Boc-protection. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical synthesis fields, offering field-proven insights into process optimization, safety, and characterization.

Introduction and Retrosynthetic Strategy

This compound is a bifunctional molecule incorporating an ortho-fluoronitro aromatic system and a Boc-protected aminomethyl group. This substitution pattern makes it a versatile building block. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the protected amine allows for selective deprotection and subsequent derivatization, a common strategy in the construction of complex molecular scaffolds.

The most logical and efficient synthesis of the target molecule involves two primary transformations: the formation of the benzylamine and the subsequent protection of the amine with a tert-butoxycarbonyl (Boc) group.

A retrosynthetic analysis leads to two plausible pathways starting from common precursors:

-

Pathway A (Reductive Amination): Disconnection of the carbamate C-N bond reveals 4-fluoro-3-nitrobenzylamine as the immediate precursor. This amine can be synthesized from 4-fluoro-3-nitrobenzaldehyde via reductive amination. This is often the preferred route due to the commercial availability of the aldehyde and the high efficiency of modern reductive amination protocols.

-

Pathway B (Nucleophilic Substitution): An alternative disconnection points to 4-fluoro-3-nitrobenzyl bromide as a precursor. The amine can be formed from the bromide via substitution with an ammonia equivalent (e.g., sodium azide followed by reduction, or the Gabriel synthesis). The benzyl bromide itself is typically prepared from the corresponding 4-fluoro-3-nitrobenzyl alcohol.

This guide will focus on Pathway A for its operational simplicity and high potential yield.

Caption: Retrosynthetic analysis of the target carbamate.

Recommended Synthesis Pathway: A Two-Step Approach

The selected pathway involves the direct reductive amination of 4-fluoro-3-nitrobenzaldehyde followed by the protection of the resulting primary amine.

Step 1: Reductive Amination of 4-Fluoro-3-nitrobenzaldehyde

Reductive amination is a powerful method for forming C-N bonds that converts a carbonyl group into an amine through an intermediate imine.[1] The direct, one-pot approach, where the aldehyde, amine source, and reducing agent are combined, is highly efficient.

Causality Behind Experimental Choices:

-

Amine Source: Ammonium acetate is chosen as it serves as both the ammonia source and a buffer to maintain a weakly acidic pH, which is optimal for imine formation without causing significant decomposition of the acid-sensitive reducing agent.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[2] Unlike the more powerful sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough that it will not readily reduce the starting aldehyde, but it is highly effective at reducing the intermediate iminium ion.[3] This selectivity is crucial for a high-yield, one-pot reaction. Sodium cyanoborohydride (NaBH₃CN) is an alternative but is more toxic.[3][4]

-

Solvent: A non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) is ideal as it does not react with the hydride reagent.

Caption: Reaction scheme for Step 1.

Step 2: Boc Protection of 4-Fluoro-3-nitrobenzylamine

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[5][6]

Causality Behind Experimental Choices:

-

Boc Source: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc group. It is commercially available, easy to handle, and its byproducts (t-butanol and CO₂) are volatile and easily removed.[7]

-

Base: A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to neutralize the proton released from the amine during the reaction, driving the equilibrium towards the product.[7]

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are typically used to prevent hydrolysis of the Boc anhydride.[8]

Caption: Reaction scheme for Step 2.

Detailed Experimental Protocols

Disclaimer: These protocols should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzylamine (CAS 771581-73-8)

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 4-Fluoro-3-nitrobenzaldehyde | 169.11 | 50.0 | 8.46 g | 1.0 |

| Ammonium Acetate | 77.08 | 500 | 38.5 g | 10.0 |

| Sodium triacetoxyborohydride | 211.94 | 75.0 | 15.9 g | 1.5 |

| 1,2-Dichloroethane (DCE) | - | - | 250 mL | - |

Step-by-Step Methodology:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-nitrobenzaldehyde (8.46 g, 50.0 mmol) and ammonium acetate (38.5 g, 500 mmol).

-

Solvent Addition: Add 250 mL of anhydrous 1,2-dichloroethane (DCE).

-

Initial Stirring: Stir the resulting suspension at room temperature for 30 minutes to facilitate the initial formation of the imine intermediate.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (15.9 g, 75.0 mmol) to the mixture in portions over 15-20 minutes. The reaction may be mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.

-

Work-up: Carefully quench the reaction by the slow addition of 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (3 x 75 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-fluoro-3-nitrobenzylamine as a solid.[9]

Protocol 2: Synthesis of this compound

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 4-Fluoro-3-nitrobenzylamine | 170.14 | 40.0 | 6.81 g | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 44.0 | 9.60 g | 1.1 |

| Triethylamine (TEA) | 101.19 | 60.0 | 8.36 mL | 1.5 |

| Tetrahydrofuran (THF), anhydrous | - | - | 200 mL | - |

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 4-fluoro-3-nitrobenzylamine (6.81 g, 40.0 mmol) in 200 mL of anhydrous tetrahydrofuran (THF) in a 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (8.36 mL, 60.0 mmol) to the solution.

-

Boc₂O Addition: Add di-tert-butyl dicarbonate (9.60 g, 44.0 mmol) to the mixture. A slight exotherm and gas evolution (CO₂) may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction to completion by TLC.

-

Work-up: Quench the reaction with 50 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with 1M HCl (1 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solution under reduced pressure to obtain the crude product. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) will yield the pure this compound as a solid.

Safety and Hazard Considerations

-

4-Fluoro-3-nitrobenzaldehyde: May cause skin and serious eye irritation. Handle with care.

-

Sodium triacetoxyborohydride: Reacts with water to release flammable gases. It is corrosive. Handle in a dry environment.

-

1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. All operations must be performed in a certified fume hood.

-

Di-tert-butyl dicarbonate (Boc₂O): Is an irritant. The protection reaction releases CO₂ gas and should not be performed in a sealed vessel.[7]

-

Triethylamine (TEA): Is flammable and corrosive. It has a strong, unpleasant odor.

Conclusion

This guide details a robust and high-yielding two-step synthesis for this compound from a readily available starting material. The pathway leverages a selective reductive amination followed by a standard Boc-protection, providing a reliable method for accessing this key synthetic intermediate. The provided protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions, empowering researchers to confidently reproduce and, if necessary, adapt the synthesis for their specific applications.

Caption: Summary of the complete experimental workflow.

References

-

Wikipedia. (2023). Reductive amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Wikipedia. (2023). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Organic Reactions. (n.d.). Reductive Amination. Retrieved from [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. scbt.com [scbt.com]

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate, a compound of interest in medicinal chemistry and drug discovery. The document delves into the structural and electronic characteristics that define its behavior, supported by detailed experimental protocols for its synthesis and analysis. Key parameters including molecular structure, stability, and spectroscopic profile are presented to equip researchers with the foundational knowledge required for its effective application in the laboratory. This guide is structured to offer not just data, but also the underlying scientific principles, ensuring a thorough understanding for both novice and experienced scientists in the field.

Introduction: Unveiling a Key Synthetic Intermediate

This compound (CAS RN: 885280-67-1) is a nitroaromatic compound that serves as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.[1] Its structure, featuring a fluorine atom and a nitro group on the aromatic ring, coupled with a Boc-protected aminomethyl substituent, provides a unique combination of reactivity and stability.[1] The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the reactivity of the benzene ring, making it a valuable precursor for a variety of chemical transformations.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its robustness under many conditions and its facile removal under mild acidic conditions.[2][3] This guide will explore the interplay of these structural features and their impact on the compound's physicochemical properties.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental physicochemical properties is paramount for its successful application in research and development. The following table summarizes the key known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 885280-67-1 | [1][2][4] |

| Molecular Formula | C₁₂H₁₅FN₂O₄ | [1][2][4] |

| Molecular Weight | 270.26 g/mol | [1][2][4] |

| Appearance | Yellow Solid | [1] |

| Melting Point | Not explicitly available. Estimated to be a solid at room temperature. | [2] |

| Boiling Point | Not available. Likely to decompose at high temperatures. | |

| Solubility | While specific data is unavailable, Boc-protected amines generally exhibit good solubility in a wide range of common organic solvents.[2] | |

| Storage Conditions | 0 - 8 °C | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the Boc protection of 4-fluoro-3-nitrobenzylamine. This reaction is a standard procedure in organic synthesis, valued for its high yields and relatively mild conditions.[5]

Synthetic Workflow

The logical flow for the synthesis of the target compound from its precursors is outlined below. This process involves the formation of the amine precursor followed by the introduction of the Boc protecting group.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Boc Protection of 4-fluoro-3-nitrobenzylamine

This protocol describes a general method for the N-tert-butoxycarbonylation of a primary amine, which can be adapted for the synthesis of the title compound.[5][6]

Materials:

-

4-fluoro-3-nitrobenzylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Tetrahydrofuran (THF) or other appropriate solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-3-nitrobenzylamine (1 equivalent) in THF.

-

Addition of Base: Add triethylamine (1.1-1.5 equivalents) to the solution.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reaction temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound as a yellow solid.[1]

-

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet integrating to 9 protons), the benzylic protons (a doublet), and the aromatic protons, which will exhibit splitting patterns influenced by the fluorine and nitro substituents. The NH proton of the carbamate will likely appear as a broad singlet. For a similar compound, tert-butyl (3-nitrophenyl)carbamate, the aromatic protons appear in the range of 7.44-8.30 ppm, the NH proton at 6.72 ppm (broad singlet), and the tert-butyl protons at 1.54 ppm (singlet).[7]

-

¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the benzylic carbon, and the aromatic carbons. The carbonyl carbon of the carbamate will also be present. For tert-butyl (3-nitrophenyl)carbamate, the carbonyl carbon appears at 152.40 ppm, the quaternary carbon of the Boc group at 81.80 ppm, and the methyl carbons at 28.50 ppm.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the carbamate N-H bond.

-

C-H stretch: Peaks around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the tert-butyl and benzyl groups.

-

C=O stretch: A strong absorption band around 1680-1720 cm⁻¹ for the carbonyl group of the carbamate.

-

NO₂ stretches: Two strong absorption bands, typically around 1500-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric) for the nitro group.

-

C-F stretch: An absorption in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the tert-butyl group or isobutene, and fragments corresponding to the nitrobenzyl moiety.

Chemical Reactivity and Stability

The chemical behavior of this compound is largely dictated by the interplay of the Boc-protecting group and the substituted aromatic ring.

Stability of the Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is known for its stability under a variety of conditions, making it a robust protecting group in multi-step syntheses.[2]

-

Basic and Nucleophilic Conditions: The Boc group is stable towards most bases and nucleophiles.[3]

-

Hydrogenation: It is also stable under catalytic hydrogenation conditions, which allows for the selective removal of other protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz).[2]

Deprotection of the Boc Group

The primary reactivity of the Boc group is its lability under acidic conditions.[2] This allows for its selective removal to unmask the primary amine.

Caption: Mechanism of acid-catalyzed deprotection of the Boc group.

Common Deprotection Protocols:

-

Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is a standard method for Boc deprotection, typically proceeding rapidly at room temperature.[2][8]

-

Hydrochloric Acid (HCl): A solution of HCl in an organic solvent such as dioxane or methanol can also be used.

Reactivity of the Nitroaromatic Ring

The presence of the electron-withdrawing nitro group and fluorine atom deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (SₙAr). This makes the compound a useful precursor for introducing nucleophiles to the aromatic ring, typically at positions ortho and para to the nitro group.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined set of physicochemical properties. Its stability under a range of conditions, combined with the ease of selective deprotection of the Boc group, makes it a versatile tool for medicinal chemists and drug development professionals. This guide has provided a detailed overview of its synthesis, characterization, and reactivity, offering a solid foundation for its effective utilization in the laboratory. Further research to experimentally determine its precise melting point and solubility in various solvents would be beneficial for its broader application.

References

-

(4-Fluoro-3-nitrobenzyl)carbamic acid tert-butyl ester - Chem-Impex. (URL: [Link])

- US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google P

-

tert-Butyl carbamate - PMC - NIH. (URL: [Link])

-

tert-butyl 4-fluoro-3-nitrophenylcarbamate. (URL: [Link])

- CN102574792A - Synthesis of (4-fluoro-3-piperidin-4-yl-benzyl)

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. (URL: [Link])

-

1 - Supporting Information. (URL: [Link])

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (URL: [Link])

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

-

tert-Butyl (3-fluoro-2-methylphenyl)carbamate | C12H16FNO2 | CID 14710384 - PubChem. (URL: [Link])

-

Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])

- SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS - European Patent Office - EP 3630724 B1 - Googleapis.com. (URL: )

-

BOC Protection and Deprotection - J&K Scientific LLC. (URL: [Link])

-

tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: [Link])

- CN113683639A - Process method for synthesizing tri-tert-butylphosphonium tetrafluoroborate - Google P

-

Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate - ResearchGate. (URL: [Link])

-

Tert-butyl 4-fluoro-3-nitrobenzoate (C11H12FNO4) - PubChemLite. (URL: [Link])

-

Tert-butyl 3-fluoro-4-nitrobenzoate (C11H12FNO4) - PubChemLite. (URL: [Link])

Sources

- 1. 332370-72-6 | tert-Butyl (4-fluoro-3-nitrophenyl)carbamate | Aryls | Ambeed.com [ambeed.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. tert-Butyl [(4-fluoro-3-isopropoxyisoxazol-5-yl)methyl](phenylsulfonyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. jk-sci.com [jk-sci.com]

- 7. rsc.org [rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to Tert-butyl 4-fluoro-3-nitrobenzylcarbamate (CAS: 885280-67-1)

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-fluoro-3-nitrobenzylcarbamate, a key building block in medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, outlines a robust, field-proven multi-step synthesis, including the preparation of its direct precursor, and provides detailed protocols for its purification and characterization. A critical component of this guide is the inclusion of predicted analytical data (¹H NMR, ¹³C NMR, and MS) to aid researchers in structural verification. Furthermore, this guide discusses the compound's reactivity, its applications as a versatile intermediate for the synthesis of complex bioactive molecules, and essential safety and handling information. The methodologies are presented with a focus on causality, ensuring that researchers, scientists, and drug development professionals can not only replicate the procedures but also understand the underlying chemical principles.

Introduction: Strategic Importance in Drug Discovery

This compound (CAS: 885280-67-1) is a strategically important intermediate in the synthesis of novel therapeutic agents. Its molecular architecture, featuring a fluorinated and nitrated benzene ring coupled with a Boc-protected aminomethyl group, offers a unique combination of reactive sites and modulating physicochemical properties.

The presence of a fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity of a drug candidate by altering its lipophilicity and pKa. The nitro group serves as a versatile synthetic handle, readily transformable into an amine, which can then be further functionalized to build complex molecular scaffolds. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet easily removable mask for the primary amine, allowing for selective reactions at other positions of the molecule under a wide range of conditions. This combination makes this compound a valuable starting material for the synthesis of a diverse array of compounds, particularly in the development of kinase inhibitors and other targeted therapies.

This guide will provide a detailed exploration of this compound, from its synthesis to its application, to empower researchers in their pursuit of innovative pharmaceuticals.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is provided below.

| Property | Value | Source(s) |

| CAS Number | 885280-67-1 | |

| Molecular Formula | C₁₂H₁₅FN₂O₄ | |

| Molecular Weight | 270.26 g/mol | |

| Appearance | Yellow solid | |

| Purity | ≥ 95% | |

| Storage Conditions | Store at 0 - 8 °C | |

| MDL Number | MFCD06658388 | |

| PubChem ID | 53420783 |

Safety Information: A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are required. Work should be conducted in a well-ventilated fume hood.

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a two-step process starting from a commercially available precursor. The overall synthetic pathway is outlined below.

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 4-Fluoro-3-nitrobenzylamine (Precursor)

The precursor, 4-fluoro-3-nitrobenzylamine, can be synthesized via the reduction of 4-fluoro-3-nitrobenzonitrile. This method is often preferred due to the availability of the starting nitrile and the relatively clean conversion to the primary amine.

Reaction Scheme:

Caption: Reduction of 4-fluoro-3-nitrobenzonitrile to 4-fluoro-3-nitrobenzylamine.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-fluoro-3-nitrobenzonitrile (1.0 eq) in ethanol in a suitable hydrogenation vessel, add 10% Palladium on carbon (5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-fluoro-3-nitrobenzylamine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Causality: Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitriles to primary amines. Palladium on carbon is a robust and reusable catalyst for this transformation. Ethanol is a suitable solvent as it solubilizes the starting material and is compatible with the hydrogenation conditions.

Step 2: Synthesis of this compound

The final product is obtained by the N-Boc protection of 4-fluoro-3-nitrobenzylamine using di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme:

Caption: N-Boc protection of 4-fluoro-3-nitrobenzylamine.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-fluoro-3-nitrobenzylamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reagents: Add triethylamine (TEA) (1.2 eq) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting amine is no longer detectable.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a yellow solid.

Causality: The Boc protection of an amine involves the nucleophilic attack of the amine on a carbonyl carbon of Boc₂O. Triethylamine acts as a base to neutralize the acidic byproducts of the reaction, driving it to completion. DCM is an excellent solvent for this reaction as it is relatively non-polar and unreactive towards the reagents. The aqueous work-up is essential to remove the excess reagents and byproducts.

Structural Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the Boc group, and the N-H proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.05 | d | 1H | Ar-H | Proton ortho to the nitro group, deshielded. |

| ~7.65 | dd | 1H | Ar-H | Proton ortho to the CH₂ group, coupled to both fluorine and adjacent proton. |

| ~7.25 | t | 1H | Ar-H | Proton para to the nitro group, coupled to fluorine. |

| ~5.00 | br s | 1H | N-H | Broad singlet due to exchange and coupling to nitrogen. |

| ~4.45 | d | 2H | -CH₂- | Benzylic protons coupled to the N-H proton. |

| 1.45 | s | 9H | -C(CH₃)₃ | Singlet for the nine equivalent protons of the tert-butyl group. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156.0 | C=O (carbamate) | Typical chemical shift for a carbamate carbonyl. |

| ~155.0 (d) | C-F | Aromatic carbon directly attached to fluorine, shows a large C-F coupling constant. |

| ~140.0 | C-NO₂ | Aromatic carbon attached to the nitro group. |

| ~138.0 (d) | C-CH₂ | Aromatic carbon bearing the methylene group, shows a smaller C-F coupling. |

| ~130.0 (d) | Ar-CH | Aromatic CH ortho to the nitro group. |

| ~122.0 (d) | Ar-CH | Aromatic CH ortho to the CH₂ group. |

| ~116.0 (d) | Ar-CH | Aromatic CH para to the nitro group. |

| ~80.5 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~44.0 | -CH₂- | Benzylic carbon. |

| 28.3 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the synthesized compound.

-

Expected Exact Mass [M+H]⁺: 271.1094

-

Expected Exact Mass [M+Na]⁺: 293.0913

Applications in Synthetic Chemistry

This compound is a versatile intermediate with multiple reactive sites that can be selectively manipulated.

Caption: Reactivity and synthetic applications of this compound.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various methods, such as catalytic hydrogenation or treatment with reducing agents like tin(II) chloride. This newly formed aniline can then participate in a wide range of reactions, including amide bond formation, sulfonylation, and diazotization.

-

Deprotection of the Boc Group: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or HCl in an organic solvent, to liberate the primary amine. This allows for subsequent modifications at the benzylic amine position.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho-nitro group, can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) in an SNAr reaction. This enables the introduction of a wide range of substituents onto the aromatic ring.

The orthogonal nature of these transformations allows for a high degree of control in complex synthetic sequences, making this compound an invaluable tool for building libraries of potential drug candidates.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in the field of drug discovery. This guide has provided a comprehensive overview of its properties, a detailed and logical synthetic route, and predicted characterization data to facilitate its use in the laboratory. The strategic placement of the fluoro, nitro, and Boc-protected aminomethyl groups provides a platform for diverse and selective chemical modifications. By understanding the principles behind its synthesis and reactivity, researchers can effectively leverage this compound to accelerate the development of novel and impactful therapeutic agents.

References

-

Chem-Impex. (n.d.). Ester tert-butylique de l'acide (4-fluoro-3-nitrobenzyl)carbamique. Retrieved from [Link]

-

NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

- Supporting Information. (n.d.). Characterization Data of the Products.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Chemsrc. (2025). TERT-BUTYL 4-FLUORO-3-NITROPHENYLCARBAMATE. Retrieved from [Link]

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

-

ResearchGate. (2011). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

-

Organic Spectroscopy International. (2018). Tert-butyl (N-[3-[(3S,4R)-3-amino-4-fluoro-4-(hydroxymethyl)tetrahydrofuran-3-yl]-4-fluorophenyl]acetamide). Retrieved from [Link]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-nitrobenzyl bromide. Retrieved from [Link]

-

Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl n-(3-fluoro-5-nitrophenyl)carbamate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. Retrieved from [Link]

molecular structure of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate

An In-Depth Technical Guide to the Molecular Structure of tert-Butyl (4-fluoro-3-nitrophenyl)carbamate

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of tert-butyl (4-fluoro-3-nitrophenyl)carbamate, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals.

Introduction and Nomenclature

tert-Butyl (4-fluoro-3-nitrophenyl)carbamate is a nitroaromatic compound featuring a carbamate functional group protected by a tert-butyloxycarbonyl (Boc) group. The strategic placement of the fluoro and nitro substituents on the phenyl ring makes it a versatile building block for further chemical modifications.

It is important to distinguish this compound from its isomer, tert-butyl 4-fluoro-3-nitrobenzyl carbamate, which contains an additional methylene (-CH2-) group between the phenyl ring and the carbamate nitrogen. This guide will focus on the phenyl derivative due to its more extensive documentation in chemical literature and supplier catalogs.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | tert-butyl N-(4-fluoro-3-nitrophenyl)carbamate |

| CAS Number | 332370-72-6[1][2][3] |

| Molecular Formula | C11H13FN2O4[2] |

| Molecular Weight | 256.23 g/mol [2] |

digraph "Tert_butyl_4_fluoro_3_nitrophenylcarbamate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes N1 [label="N", pos="0,0!"]; H1[label="H", pos="-0.8,-0.5!"]; C1 [label="C", pos="1.2,0!"]; O1 [label="O", pos="1.8,0.8!"]; O2 [label="O", pos="1.8,-0.8!"]; C2 [label="C", pos="3, -1.2!"]; C3 [label="C", pos="3.8, -0.4!"]; C4 [label="C", pos="4.2, -1.9!"]; C5 [label="C", pos="2.2, -1.9!"]; C_phenyl [label="C", pos="-1.2,0.8!"]; C_F [label="C", pos="-1.2,2!"]; F1 [label="F", pos="-1.2,2.8!"]; C_NO2 [label="C", pos="-2.4,0.2!"]; N_NO2 [label="N", pos="-3.6,0.2!"]; O_NO2_1 [label="O", pos="-4.2,1!"]; O_NO2_2 [label="O", pos="-4.2,-0.6!"]; C_phenyl_1 [label="C", pos="-2.4,2.6!"]; C_phenyl_2 [label="C", pos="-3.2,1.4!"];

// Bonds N1 -- H1; N1 -- C1; C1 -- O1 [style=double]; C1 -- O2; O2 -- C2; C2 -- C3; C2 -- C4; C2 -- C5; N1 -- C_phenyl; C_phenyl -- C_F; C_F -- F1; C_phenyl -- C_NO2; C_NO2 -- N_NO2; N_NO2 -- O_NO2_1 [style=double]; N_NO2 -- O_NO2_2; C_NO2 -- C_phenyl_2; C_F -- C_phenyl_1; C_phenyl_1 -- C_phenyl_2;

// Reactants Aniline [label="4-Fluoro-3-nitroaniline"]; Boc2O [label="Di-tert-butyl dicarbonate"]; Solvent [label="Solvent (e.g., THF, DCM)"]; Base [label="Base (e.g., Triethylamine, DMAP)"];

// Reaction Step Reaction [label="Reaction Mixture", shape=ellipse, style=filled, fillcolor="#FBBC05"];

// Products Product [label="tert-Butyl (4-fluoro-3-nitrophenyl)carbamate", shape=box, style=filled, fillcolor="#34A853"]; Byproducts [label="Byproducts (e.g., t-BuOH, CO2)"];

// Workflow Aniline -> Reaction; Boc2O -> Reaction; Solvent -> Reaction; Base -> Reaction; Reaction -> Product; Reaction -> Byproducts; }

Caption: Synthetic workflow for the preparation of the title compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 4-fluoro-3-nitroaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base like triethylamine (1.2 eq) or a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl (4-fluoro-3-nitrophenyl)carbamate.

Structural Elucidation and Spectroscopic Analysis

The structure of tert-butyl (4-fluoro-3-nitrophenyl)carbamate is confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a definitive method for confirming the successful installation of the Boc group. [4]The most prominent signal is a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. [4] Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-butyl (9H) | ~1.5 | Singlet | 9H |

| Aromatic (3H) | 7.0 - 8.5 | Multiplet | 3H |

| N-H (1H) | 6.5 - 7.5 | Broad Singlet | 1H |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube. [4]2. Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum for analysis.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) |

| tert-butyl (C(CH₃)₃) | ~28 |

| tert-butyl quaternary (C(CH₃)₃) | ~82 |

| Aromatic Carbons | 110 - 150 |

| Carbamate Carbonyl (C=O) | ~152 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (carbamate) | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (carbamate) | 1700 - 1725 | Strong |

| N-O Stretch (nitro group) | 1500 - 1550 and 1300 - 1350 | Strong |

| C-F Stretch | 1000 - 1400 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 5: Expected Mass Spectrometry Data

| Ion | m/z |

| [M+H]⁺ | 257.09 |

| [M+Na]⁺ | 279.07 |

| [M-C₄H₈]⁺ (loss of isobutylene) | 201.04 |

| [M-Boc]⁺ | 157.03 |

Chemical Properties and Reactivity

The primary chemical utility of tert-butyl (4-fluoro-3-nitrophenyl)carbamate lies in the lability of the Boc protecting group under acidic conditions. [5][6]This allows for the selective deprotection of the amine, which can then be used in subsequent synthetic steps.

Deprotection of the Boc Group

The acid-catalyzed cleavage of the Boc group proceeds through a stable tert-butyl cation intermediate. [6]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: Boc Deprotection

-

Reaction Setup: Dissolve tert-butyl (4-fluoro-3-nitrophenyl)carbamate in a suitable solvent like dichloromethane (DCM).

-

Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) (20-50% v/v) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M). [6]3. Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Work-up: Upon completion, remove the excess acid and solvent under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base.

Applications in Research and Drug Development

tert-Butyl (4-fluoro-3-nitrophenyl)carbamate serves as a valuable intermediate in organic synthesis. The presence of the nitro and fluoro groups allows for a range of chemical transformations, such as nucleophilic aromatic substitution (SNAᵣ) or reduction of the nitro group to an amine. These functionalities, combined with the protected amine, make it a key building block for the synthesis of complex molecules with potential biological activity, including enzyme inhibitors and other therapeutic agents. [7]

References

-

Chemsrc. TERT-BUTYL 4-FLUORO-3-NITROPHENYLCARBAMATE. [Link]

-

LookChem. tert-butyl 4-fluoro-3-nitrophenylcarbamate. [Link]

-

PubChem. tert-Butyl (3-fluoro-2-methylphenyl)carbamate. [Link]

-

MySkinRecipes. Tert-butyl 3-fluoro-4-nitrobenzoate. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. tert-Butyl carbamate. [Link]

-

National Institutes of Health. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]

-

Appretech Scientific Limited. tert-butyl 3-fluoro-4-nitrobenzoate. [Link]

-

PubChem. tert-butyl N-fluoro-N-(3-nitrophenyl)carbamate. [Link]

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Google Patents.

-

MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]

-

PubChemLite. Tert-butyl n-(3-fluoro-5-nitrophenyl)carbamate. [Link]

Sources

- 1. CAS#:332370-72-6 | TERT-BUTYL 4-FLUORO-3-NITROPHENYLCARBAMATE | Chemsrc [chemsrc.com]

- 2. TERT-BUTYL 4-FLUORO-3-NITROPHENYLCARBAMATE Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 3. 332370-72-6 | tert-Butyl (4-fluoro-3-nitrophenyl)carbamate | Aryls | Ambeed.com [ambeed.com]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. Tert-butyl 3-fluoro-4-nitrobenzoate [myskinrecipes.com]

An In-depth Technical Guide to Tert-butyl (4-fluoro-3-nitrophenyl)methylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl (4-fluoro-3-nitrophenyl)methylcarbamate, a key intermediate in synthetic organic chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and critical safety considerations. The information herein is intended to empower researchers in leveraging this versatile molecule for applications in medicinal chemistry and novel material development.

Compound Identification and Nomenclature

The precise identification of a chemical entity is foundational to scientific rigor. The compound in focus is commonly known as tert-butyl 4-fluoro-3-nitrobenzylcarbamate.

Systematic IUPAC Name: tert-butyl N-[(4-fluoro-3-nitrophenyl)methyl]carbamate[1][2]

CAS Number: 885280-67-1[3]

Molecular Formula: C₁₂H₁₅FN₂O₄[3]

Molecular Weight: 270.26 g/mol [3]

The IUPAC name is derived by identifying the parent structure as a carbamic acid, where the nitrogen is substituted with a (4-fluoro-3-nitrophenyl)methyl group (a substituted benzyl group), and the carboxylic acid has been esterified with a tert-butyl group. The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis.[4][5][6]

Structural Representation:

Caption: 2D structure of tert-butyl N-[(4-fluoro-3-nitrophenyl)methyl]carbamate.

Physicochemical Properties

The introduction of the tert-butoxycarbonyl (Boc) group significantly alters the physical properties of the parent amine, (4-fluoro-3-nitrophenyl)methanamine. This modification is a deliberate strategy in multi-step synthesis to control reactivity and improve handling characteristics.[4]

| Property | Value / Description | Rationale and Scientific Context |

| Appearance | Solid | The increased molecular weight and intermolecular forces compared to the parent amine typically result in a solid state at room temperature. |

| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, THF, Ethyl Acetate). | The bulky, nonpolar tert-butyl group enhances lipophilicity, while the carbamate and nitro functionalities contribute some polarity, leading to broad solubility in common organic solvents.[4] |

| Stability | Stable under basic and nucleophilic conditions. Acid-labile. | The Boc group is designed to be robust towards bases and many nucleophiles but is readily cleaved under acidic conditions, which is the cornerstone of its utility as a protecting group.[5][6][7] |

| Storage | Store long-term in a cool, dry place. | Standard practice for organic intermediates to prevent degradation from moisture or heat. |

Synthesis Protocol: N-Boc Protection of (4-fluoro-3-nitrophenyl)methanamine

The synthesis of the title compound is a classic example of amine protection using di-tert-butyl dicarbonate (Boc₂O). This electrophilic reagent reacts with the nucleophilic amine to form a stable carbamate.[6][8]

Reaction Scheme

Sources

- 1. tert-Butyl Benzylcarbamate | C12H17NO2 | CID 4615331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl N-acetyl-N-benzylcarbamate | C14H19NO3 | CID 11096965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

Tert-butyl 4-fluoro-3-nitrobenzylcarbamate safety and handling

An In-depth Technical Guide to the Safe Handling of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate

Introduction

This compound (CAS No. 885280-67-1) is a key intermediate in modern synthetic organic chemistry, particularly within the realms of pharmaceutical research and drug development.[1] Its utility stems from a bifunctional molecular architecture: a nitro-activated fluoroaromatic ring ripe for nucleophilic aromatic substitution (SNAr), and an amine functionality masked by the acid-labile tert-butoxycarbonyl (Boc) protecting group.[2][3] This combination allows for sequential, controlled modifications, making it a valuable building block for complex molecular targets.

However, the very features that impart its synthetic utility also necessitate a rigorous and informed approach to its handling. The presence of a nitroaromatic system, a class of compounds with a known history of biological activity and potential instability, coupled with the specific reactivity of the Boc group, requires a comprehensive understanding beyond generic laboratory safety protocols.[4] This guide, intended for researchers, chemists, and drug development professionals, provides a detailed examination of the safety and handling protocols for this compound, grounded in its specific chemical properties and the broader context of its constituent functional groups.

Chemical and Physical Properties

A precise understanding of a compound's physical properties is the foundation of its safe handling. While comprehensive experimental data for this specific molecule is not fully published, its properties can be reliably inferred from its structure and data on closely related analogues.

| Property | Value / Description | Source / Rationale |

| CAS Number | 885280-67-1 | AK Scientific[1] |

| Molecular Formula | C₁₂H₁₅FN₂O₄ | AK Scientific[1] |

| Molecular Weight | 270.26 g/mol | AK Scientific[1] |

| Physical Form | Solid at 20°C. Likely an off-white or yellowish powder. | AK Scientific[1] |

| Melting Point | Not specified. Related compound methyl 4-fluoro-3-nitrobenzoate melts at 56-59°C.[5] | Inferred |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) and insoluble in water. | Based on chemical structure |

| Thermal Stability | Stable under recommended storage conditions. Avoid intense heating. | General for nitroaromatics[6] |

Hazard Identification and Classification

No specific, comprehensive toxicological profile for this compound exists in the public domain. Therefore, a conservative hazard assessment must be compiled based on the known risks associated with its structural components: nitroaromatics and Boc-protected amines. The following GHS classifications are derived from safety data sheets of analogous compounds.

| Hazard Class | GHS Hazard Statement (H-Code) | Rationale / Notes |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | Based on analogues like 4-fluoro-3-nitrophenol.[7] |

| Skin Irritation | H315: Causes skin irritation. | Common for nitroaromatic compounds and benzoyl derivatives.[5][8] |

| Eye Irritation | H319: Causes serious eye irritation. | Common for functionalized aromatic compounds.[5][8][9] |

| Respiratory Irritation | H335: May cause respiratory irritation. | A potential hazard when handling the compound as a fine powder.[5][8] |

| Environmental Hazard | H400: Very toxic to aquatic life. | A common classification for complex organic molecules, especially nitroaromatics.[6] |

Precautionary Statements (P-Codes) Summary:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[6][8]

-

Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of water and soap), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[8][9]

-

Disposal: P501 (Dispose of contents/container to hazardous waste disposal).[8]

Reactivity Profile and Chemical Hazards

The safe handling of this reagent is critically dependent on understanding its specific chemical reactivities.

Acid Lability of the Boc Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[10] Its primary vulnerability is cleavage under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) to yield the unprotected benzylamine, carbon dioxide, and a tert-butyl cation.

-

Causality: The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the highly stable tert-butyl cation. This reaction is often rapid at room temperature.[11]

-

Hazard Implication: Inadvertent contact with acidic materials will degrade the compound, rendering it useless for its intended purpose and introducing impurities into the reaction. The generation of gaseous CO₂ can also cause pressure buildup in a closed vessel.

Base Sensitivity of the Nitroaromatic Ring

While the Boc group is stable to base, the aromatic ring is not. Nitro-activated aromatic systems can react with strong bases (e.g., sodium hydroxide).

-

Causality: Polynitro aromatic compounds are known to form colored, resonance-stabilized intermediates known as Meisenheimer complexes upon reaction with nucleophiles, including hydroxide.[12] While this compound is mononitrated, the principle of increased ring acidity and susceptibility to strong bases remains.

-

Hazard Implication: Contact with strong bases should be avoided to prevent unintended side reactions and decomposition.

Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of this compound is also a key reactivity consideration. The aromatic ring is "activated" for SNAr.

-

Causality: The potent electron-withdrawing effect of the nitro group (in the ortho position) and, to a lesser extent, the fluorine atom, creates a significant partial positive charge on the carbon atom bearing the fluorine.[3] This makes it highly susceptible to attack by nucleophiles, with fluoride acting as the leaving group.

-

Hazard Implication: The compound will react readily with a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This is the desired reactivity in a controlled experiment but must be prevented during storage and handling. It should not be stored with or contaminated by nucleophilic reagents.

Thermal Stability

Nitroaromatic compounds as a class are associated with energetic decomposition at elevated temperatures.

-

Causality: The N-O bonds in the nitro group are relatively weak and can break homolytically upon heating, initiating decomposition pathways that can be highly exothermic.

-

Hazard Implication: While this compound is not classified as an explosive, intense or prolonged heating should be avoided.[6] Vapors can form explosive mixtures with air upon intense heating.[6]

Standard Operating Procedures (SOPs) for Safe Handling

A multi-layered approach encompassing engineering controls, personal protective equipment, and strict procedural adherence is required.

Engineering Controls

-

Chemical Fume Hood: All manipulations, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

-

Ventilation: Ensure adequate general laboratory ventilation to complement the fume hood.

-

Safety Equipment: An operational eyewash station and safety shower must be immediately accessible.[5]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[5]

-

Hand Protection: Nitrile or neoprene gloves should be worn. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact with the outer surface. Dispose of contaminated gloves immediately.[6]

-

Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Long-sleeved clothing is required.[9]

Experimental Protocols

Protocol 1: Weighing and Dispensing Solid Compound

-

Designate a specific area within the fume hood for dispensing.

-

Place the stock container, a weighing vessel (e.g., glassine paper or a beaker), and a spatula on a clean surface.

-

Slowly open the stock container to avoid creating airborne dust.

-

Use the spatula to carefully transfer the desired amount of solid to the weighing vessel. Avoid tapping or shaking that could generate dust.

-

Securely close the stock container immediately after dispensing.

-

Wipe the spatula and any minor dust from the weighing area with a solvent-dampened cloth (e.g., ethanol or isopropanol), disposing of the cloth as solid chemical waste.

Protocol 2: Storage

-

Store the compound in its original, tightly sealed container.[9]

-

Keep in a cool, dry, and well-ventilated area designated for chemical storage.[5]

-

Store away from incompatible materials, specifically strong acids, strong bases, strong oxidizing agents, and nucleophiles.[13]

Safe Handling Workflow Diagram

Caption: Workflow for safe handling of this compound.

Emergency Procedures

Rapid and correct response in an emergency is critical.

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[6]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6]

-

In Case of Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, call a physician.[5]

-

In Case of Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[5][6]

-

Small Spill Response:

-

Evacuate non-essential personnel from the immediate area.

-

Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

-

Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

Place all contaminated cleaning materials into the hazardous waste container.

-

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

-

Solid Waste: Contaminated gloves, weighing papers, absorbent materials, and empty containers should be placed in a clearly labeled, sealed container for solid hazardous waste.

-

Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container.

-

Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain.[13]

-

Regulations: All disposal must be in accordance with local, state, and federal regulations.[6]

Conclusion

This compound is a potent synthetic tool whose safe utilization hinges on a proactive and knowledgeable approach to laboratory safety. Its primary hazards stem from potential irritation, the inherent risks of nitroaromatic compounds, and its specific chemical reactivities, namely the acid-lability of the Boc group and the SNAr susceptibility of the fluoro-nitro-aromatic core. By adhering to the engineering controls, PPE requirements, and detailed handling protocols outlined in this guide, researchers can effectively mitigate these risks and leverage the synthetic power of this valuable intermediate with confidence and security.

References

-

Chemsrc. (2025). TERT-BUTYL 4-FLUORO-3-NITROPHENYLCARBAMATE. Retrieved from [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

-

American University of Beirut. (2024). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Jaworski, J. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4833. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-nitrophenol. Retrieved from [Link]

Sources

- 1. 885280-67-1 this compound AKSci 7768AH [aksci.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. mdpi.com [mdpi.com]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 4-Fluoro-3-nitrophenol | C6H4FNO3 | CID 16751861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Storage and Handling of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate

For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount to the success and reproducibility of experimental outcomes. Tert-butyl 4-fluoro-3-nitrobenzylcarbamate, a key building block in various synthetic pathways, is no exception. Its unique chemical structure, incorporating a carbamate linkage, a nitroaromatic ring, and a tert-butyl protecting group, dictates specific storage and handling requirements. This guide provides an in-depth analysis of these requirements, grounded in chemical principles to ensure the long-term stability and safe use of this compound.

The Chemical Rationale for Specific Storage Conditions

The stability of this compound is influenced by its three primary functional components: the tert-butyl carbamate group, the fluorinated nitroaromatic ring, and the benzyllic position. Understanding the inherent reactivity of these moieties is crucial for establishing a robust storage protocol.

-

The Carbamate Moiety: Carbamates are generally considered stable functional groups, often used in medicinal chemistry to enhance metabolic stability compared to esters or amides.[1][2][3] However, they are not entirely inert. The carbamate linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the molecule, releasing tert-butanol, carbon dioxide, and the corresponding amine. The tert-butyl group, in particular, is known to be labile in the presence of strong acids.

-

The Nitroaromatic System: The presence of a nitro group on the aromatic ring significantly influences the compound's chemical properties. Nitroaromatic compounds can be sensitive to light and may possess toxicological properties.[4] Improper handling or storage can lead to degradation or pose safety risks. Furthermore, the nitro group is an electron-withdrawing group, which can affect the reactivity of the entire molecule.

-

Overall Stability: While generally stable under normal conditions, the combination of these functional groups necessitates careful control of the storage environment to prevent degradation over time.[5]

Optimal Storage Protocols

Based on the chemical nature of this compound and recommendations from suppliers, the following conditions are advised for maintaining its purity and integrity over the long term.

Quantitative Storage Recommendations

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature (15–25°C) or Refrigerated (2–8°C) | Prevents thermal degradation. While stable at room temperature, refrigeration can further slow down any potential long-term degradation pathways.[6][7][8][9][10] |

| Atmosphere | Sealed in a dry environment | The compound is susceptible to hydrolysis. Storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize contact with moisture.[6][7][11] |

| Light | Protection from light | Nitroaromatic compounds can be light-sensitive. Storage in an amber vial or an opaque container inside a cabinet is recommended to prevent photochemical degradation.[9] |

| Container | Tightly sealed, appropriate container | Prevents contamination and exposure to atmospheric moisture. The container should be made of a non-reactive material.[5][12][13] |

Experimental Workflow for Handling

Adherence to a strict handling protocol is essential for both user safety and maintaining the quality of the compound.

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

-

Review Safety Data Sheet (SDS): Before handling, thoroughly read the SDS to be aware of all potential hazards and safety precautions.[9] The compound is known to cause skin, eye, and respiratory irritation.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][12]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5][12]

-

Dispensing: When weighing and transferring the solid, avoid creating dust. Use appropriate tools like a spatula and a weighing funnel.

-

Storage After Use: After dispensing the required amount, tightly reseal the container to prevent exposure to air and moisture.[5][12] Purging the container with an inert gas like argon or nitrogen before sealing can further extend the shelf life.

-

Cleaning: Clean any spills promptly according to laboratory safety protocols. Dispose of any contaminated materials as chemical waste.

-

Hygiene: Wash hands thoroughly after handling the compound.

Chemical Incompatibilities and Degradation Pathways

To ensure the stability of this compound, it is crucial to avoid storing it with incompatible materials.

-

Strong Oxidizing Agents: These should be avoided as they can react with the organic components of the molecule, potentially leading to vigorous and hazardous reactions.[5]

-

Strong Acids: Strong acids can catalyze the hydrolysis of the tert-butyl carbamate group, leading to the degradation of the compound.

-

Strong Bases: Strong bases can also promote the hydrolysis of the carbamate linkage.

The primary degradation pathway of concern is hydrolysis. The logical relationship for preventing this is outlined below.

Caption: Logic diagram for preventing hydrolytic degradation.

By controlling the storage environment to exclude moisture and incompatible chemicals, the integrity of this compound can be preserved for long-term use in research and development.

References

-

V. D’Elia, et al. (2019). Recent Advances in the Chemistry of Metal Carbamates. PMC - NIH. Retrieved from [Link]

-

Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Auburn University. Retrieved from [Link]

-

Tert-butyl 3-fluoro-4-nitrobenzoate. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

CAS#:332370-72-6 | TERT-BUTYL 4-FLUORO-3-NITROPHENYLCARBAMATE. (2025). Chemsrc. Retrieved from [Link]

-

Carbamates: Are they “Good” or “Bad Guys”? (n.d.). SciELO. Retrieved from [Link]

-

Tihana, B., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. Retrieved from [Link]

-

Handling and Storing Chemicals. (n.d.). Lab Manager. Retrieved from [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Retrieved from [Link]

-

Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scielo.br [scielo.br]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. Tert-butyl 3-fluoro-4-nitrobenzoate [myskinrecipes.com]

- 8. 579514-75-3|tert-Butyl 4-fluoro-3-nitrobenzoate|BLD Pharm [bldpharm.com]

- 9. globalresearchchem.com [globalresearchchem.com]

- 10. apolloscientific.co.uk [apolloscientific.co.uk]

- 11. 885280-67-1 this compound AKSci 7768AH [aksci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. Handling and Storing Chemicals | Lab Manager [labmanager.com]

A Predictive Guide to the Spectral Analysis of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate

Introduction

In the landscape of modern drug discovery and organic synthesis, the meticulous characterization of novel chemical entities is paramount. Tert-butyl 4-fluoro-3-nitrobenzylcarbamate, with its unique assembly of a Boc-protected amine, a fluorinated aromatic ring, and a nitro group, represents a versatile intermediate. Understanding its structural features through spectral analysis is crucial for its application in the synthesis of more complex molecules.

This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this document leverages fundamental principles of spectroscopy and comparative data from analogous structures to offer a robust interpretation of its expected spectral characteristics. This predictive approach is an essential tool for researchers, enabling them to anticipate spectral outcomes, facilitate structural confirmation, and troubleshoot synthetic pathways.

Predicted Spectral Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is a powerful tool for elucidating the structure of a molecule by providing information about the chemical environment of each proton. For this compound, we anticipate a spectrum with distinct signals corresponding to the tert-butyl, methylene, amine, and aromatic protons.

Predicted ¹H NMR Chemical Shifts:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| tert-butyl (-C(CH₃)₃) | ~1.47 | Singlet (s) | N/A |

| Methylene (-CH₂-) | ~4.45 | Doublet (d) | ~6.0 |